Diethyl 2-bromo-1H-imidazole-4,5-dicarboxylate
Overview
Description
Diethyl 2-bromo-1H-imidazole-4,5-dicarboxylate is a chemical compound belonging to the class of heterocyclic aromatic organic compounds It features a bromine atom and two carboxylate ester groups attached to an imidazole ring
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of diethyl bromomalonate with imidazole under reflux conditions in the presence of a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized conditions to increase yield and purity, such as using a continuous flow reactor or employing catalysts to enhance the reaction rate.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in different structural analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound can be oxidized to form this compound oxide.
Reduction: Reduction can yield diethyl 2-hydroxy-1H-imidazole-4,5-dicarboxylate.
Substitution: Substitution reactions can produce compounds such as diethyl 2-azido-1H-imidazole-4,5-dicarboxylate.
Scientific Research Applications
Chemistry: Diethyl 2-bromo-1H-imidazole-4,5-dicarboxylate is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases. Industry: It is utilized in the chemical industry for the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Diethyl 2-bromo-1H-imidazole-4,5-dicarboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the survival of the microorganism.
Comparison with Similar Compounds
Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate: This compound differs by having a propyl group instead of a bromine atom.
Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate: This compound has methyl ester groups instead of ethyl ester groups.
Uniqueness: Diethyl 2-bromo-1H-imidazole-4,5-dicarboxylate is unique due to its bromine atom, which imparts different chemical reactivity compared to similar compounds
Biological Activity
Diethyl 2-bromo-1H-imidazole-4,5-dicarboxylate is an imidazole derivative recognized for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. Understanding its biological activity is crucial for exploring its utility in medicinal chemistry and pharmacology.
- Molecular Formula : C₇H₈BrN₂O₄
- Molecular Weight : 232.06 g/mol
- CAS Number : 74478-93-6
- Purity : Typically ≥ 95%
Imidazole derivatives, including this compound, interact with biological targets through various mechanisms:
- Enzyme Inhibition : These compounds can inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : They may bind to specific receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : The compound exhibits activity against a range of pathogens by disrupting cellular functions.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. For instance:
- Study Findings : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL depending on the strain tested .
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 10 |
Bacillus subtilis | 20 |
Escherichia coli | 50 |
Anticancer Activity
The compound has been evaluated for its anticancer potential:
- Mechanism : It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
- Case Study : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) showed a dose-dependent decrease in cell viability, with IC50 values around 25 µM .
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties:
- Research Findings : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:
- Solubility : The compound is soluble in organic solvents but has limited water solubility.
- Stability : Recommended storage conditions include refrigeration (2–8 °C) to maintain stability over time.
Properties
IUPAC Name |
diethyl 2-bromo-1H-imidazole-4,5-dicarboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O4/c1-3-15-7(13)5-6(8(14)16-4-2)12-9(10)11-5/h3-4H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLJVHWZSXJKSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N1)Br)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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